REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][CH2:7][C:8]2=[O:11])=[CH:4][CH:3]=1.C(=O)(OC)OC.[H-].[Na+].[C:20]([OH:23])(=[O:22])[CH3:21]>O1CCCC1>[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][CH:7]([CH2:21][C:20]([OH:23])=[O:22])[C:8]2=[O:11])=[CH:4][CH:3]=1 |f:2.3|
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Name
|
|
Quantity
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142 g
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Type
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reactant
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Smiles
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BrC1=CC=C2CCC(C2=C1)=O
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Name
|
|
Quantity
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1200 mL
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Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
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143 mL
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Type
|
reactant
|
Smiles
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C(OC)(OC)=O
|
Name
|
|
Quantity
|
80.6 g
|
Type
|
reactant
|
Smiles
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[H-].[Na+]
|
Name
|
|
Quantity
|
1200 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
240 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After refluxing the mixture for 2.5 hours
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Duration
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2.5 h
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Type
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CUSTOM
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Details
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The mixture was partitioned between diethyl ether/dichloromethane and dilute aqueous hydrochloric acid
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Type
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WASH
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Details
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The organic layer was washed with 2N hydrochloric acid, water, aqueous sodium bicarbonate, and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
was then dried over sodium sulfate
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Type
|
CUSTOM
|
Details
|
to obtain a brown solid
|
Type
|
CUSTOM
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Details
|
after removing solvent under vacuum, (176 g, 97%, crude), 124.5-127.5° C.
|
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=C2CC(C(C2=C1)=O)CC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |